

An In-Depth Technical Guide to 2'-Bromoacetanilide (CAS: 614-76-6)

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Compound of Interest		
Compound Name:	2'-Bromoacetanilide	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2'-Bromoacetanilide** (CAS number 614-76-6), a key chemical intermediate in organic synthesis and pharmaceutical development. This document consolidates critical data on its physicochemical properties, safety and handling, and applications, with a particular focus on its role in the synthesis of targeted therapeutic agents. Detailed experimental protocols and mechanistic insights are provided to support researchers in their laboratory work and drug discovery efforts.

Physicochemical Properties

2'-Bromoacetanilide is a white to off-white crystalline solid.[1] Its fundamental physicochemical properties are summarized in the table below, providing essential data for its handling, storage, and use in chemical reactions.



Property	Value	Reference(s)
CAS Number	614-76-6	[2][3][4]
Molecular Formula	C ₈ H ₈ BrNO	[2][3][4]
Molecular Weight	214.06 g/mol	[2][3][5]
Melting Point	96.5-100.5 °C	[2][4][6]
Boiling Point	346.8 °C at 760 mmHg	[2]
Density	1.543 g/cm ³	[2]
Appearance	White/Crystalline Powder	[2]
Solubility	Slightly soluble in chloroform and methanol.[2] Low solubility in water.[4]	[2][4]
Flash Point	163.5 °C	[2]
PKA	14.19±0.70 (Predicted)	[2]

Safety and Handling

2'-Bromoacetanilide is considered a hazardous substance and requires careful handling in a laboratory setting.[7] It is irritating to the eyes, respiratory system, and skin.[7]

Hazard Statements:

- H315: Causes skin irritation[5][8]
- H319: Causes serious eye irritation[5]
- H335: May cause respiratory irritation[5][8]

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray[5][8]
- P280: Wear protective gloves/protective clothing/eye protection/face protection[9]



- P302+P352: IF ON SKIN: Wash with plenty of soap and water[9]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[7][10][11]

Applications in Drug Development

2'-Bromoacetanilide is a versatile building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of various bioactive molecules.[2] Its most notable application is in the preparation of furan-2-ylmethylene thiazolidinediones, which have been identified as novel, potent, and selective inhibitors of phosphoinositide 3-kinase y (PI3Ky).[2]

Role as a Precursor to PI3Ky Inhibitors

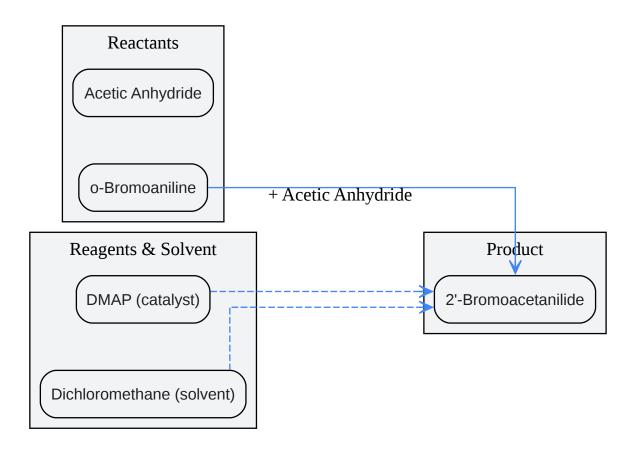
PI3Ky is a crucial enzyme in cellular signaling pathways, particularly those related to inflammation and immune responses.[2] Its inhibition is a significant therapeutic strategy for a range of conditions, including cancer and inflammatory disorders. **2'-Bromoacetanilide** serves as a starting material for the synthesis of the aminophenyl furan moiety that is a key structural component of these inhibitors.

Experimental Protocols Synthesis of 2'-Bromoacetanilide

A general and efficient procedure for the synthesis of **2'-Bromoacetanilide** involves the acetylation of o-bromoaniline with acetic anhydride.

Reaction Scheme:





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Synthesis of 2'-Bromoacetanilide.

Methodology:

- o-Bromoaniline (22.0 g, 128 mmol) and acetic anhydride (13.06 g, 128 mmol) are dissolved in dichloromethane (100 mL).
- A catalytic amount of 4-dimethylaminopyridine (DMAP) is added to the solution.
- The reaction mixture is stirred at 0 °C and then allowed to slowly warm to room temperature, with stirring continued overnight.
- Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate.
- The organic layer is concentrated, and the resulting residue is triturated with a mixture of hexane and dichloromethane.

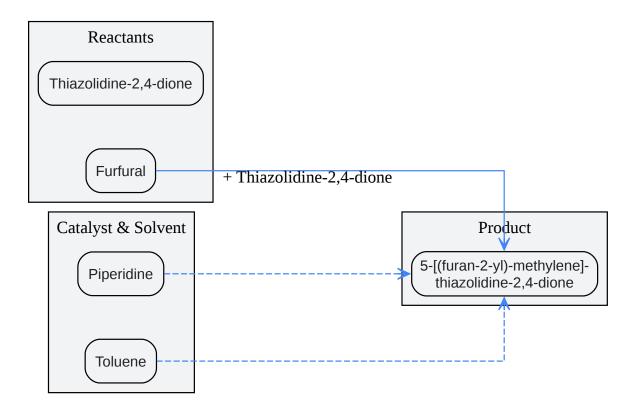


 The solid product is collected by filtration and rinsed with hexane to yield 2'bromoacetanilide.

Exemplary Synthesis of a Furan-2-ylmethylene Thiazolidinedione Derivative

While a direct protocol for the conversion of **2'-Bromoacetanilide** to a PI3Ky inhibitor is not readily available, the following represents a key step in the synthesis of the core furan-2-ylmethylene thiazolidinedione scaffold, which is central to these inhibitors. This Knoevenagel condensation is a widely used method for this class of compounds.

Reaction Scheme:



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Knoevenagel condensation for the synthesis of the core scaffold.

Methodology:



- A mixture of thiazolidine-2,4-dione (1 equivalent) and furfural (1 equivalent) is prepared in toluene.
- A catalytic amount of piperidine is added to the mixture.
- The reaction is heated to reflux, and water is removed azeotropically.
- After the reaction is complete (monitored by TLC), the mixture is cooled.
- The precipitated product is collected by filtration, washed with cold toluene, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 5-[(furan-2-yl)-methylene]-thiazolidine-2,4-dione.

Signaling Pathway

The inhibitors synthesized from **2'-Bromoacetanilide** derivatives target the PI3Ky signaling pathway. This pathway is a critical downstream effector of G-protein coupled receptors (GPCRs) and plays a central role in cell growth, proliferation, survival, and migration.



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The PI3Ky signaling pathway and its inhibition.

Pathway Description:

 Activation: The pathway is initiated by the binding of a ligand to a G-protein coupled receptor (GPCR). This leads to the dissociation of the G-protein into its Gα and Gβy subunits.



- PI3Ky Recruitment: The Gβy subunit directly binds to and activates PI3Ky at the plasma membrane.
- PIP3 Production: Activated PI3Ky phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
- Downstream Signaling: PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as phosphoinositide-dependent kinase 1 (PDK1) and Akt (also known as Protein Kinase B).
- Akt Activation: The recruitment of Akt to the membrane allows for its phosphorylation and activation by PDK1 and other kinases.
- Cellular Responses: Activated Akt then phosphorylates a wide range of downstream targets, leading to the regulation of various cellular processes, including cell growth, proliferation, survival, and migration.
- Inhibition: Furan-2-ylmethylene thiazolidinediones, synthesized using intermediates like 2'-Bromoacetanilide, act as competitive inhibitors of PI3Ky, blocking the phosphorylation of PIP2 and thereby inhibiting the entire downstream signaling cascade.

Conclusion

2'-Bromoacetanilide is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceutically active compounds, particularly in the development of targeted therapies against PI3Ky. This guide has provided a detailed overview of its properties, safe handling procedures, and synthetic utility, along with insights into the biological pathways it can help to modulate. The experimental protocols and pathway diagrams presented herein are intended to serve as a practical resource for researchers and scientists in the field of drug discovery and development.

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